molecular formula C5H9NO3 B108959 (R)-Morpholine-2-carboxylic acid CAS No. 1212396-52-5

(R)-Morpholine-2-carboxylic acid

Cat. No.: B108959
CAS No.: 1212396-52-5
M. Wt: 131.13 g/mol
InChI Key: FYCRNRZIEVLZDO-SCSAIBSYSA-N
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Description

®-Morpholine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Morpholine-2-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with formaldehyde and formic acid, leading to the formation of the morpholine ring. The reaction conditions often include moderate temperatures and acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of ®-Morpholine-2-carboxylic acid may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-Morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2), while alkylation reactions may use alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylate salts or carbon dioxide (CO2) and water (H2O).

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or alkylated morpholine derivatives.

Scientific Research Applications

®-Morpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of peptides and proteins, and is used in studies of enzyme mechanisms and protein folding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of ®-Morpholine-2-carboxylic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The morpholine ring can interact with various molecular targets, such as receptors or transport proteins, influencing their activity and function. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

®-Morpholine-2-carboxylic acid can be compared to other amino acids and morpholine derivatives:

    Amino Acids: Unlike standard amino acids, ®-Morpholine-2-carboxylic acid contains a morpholine ring, which imparts unique chemical and biological properties.

    Morpholine Derivatives: Compared to other morpholine derivatives, the presence of the carboxylic acid group in ®-Morpholine-2-carboxylic acid enhances its solubility and reactivity.

List of Similar Compounds

    Proline: An amino acid with a similar cyclic structure but without the oxygen atom in the ring.

    Morpholine: A simpler compound with a morpholine ring but lacking the carboxylic acid group.

    Piperidine-2-carboxylic acid: Another cyclic amino acid with a six-membered ring containing nitrogen but without the oxygen atom.

Properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRNRZIEVLZDO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424929
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212396-52-5
Record name (R)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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